5-Nitropyridin-2-yl carbamimidothioate
Description
5-Nitropyridin-2-yl carbamimidothioate is a nitropyridine derivative featuring a carbamimidothioate functional group (-NH-C(=NH)-S-) attached to the pyridine ring at the 2-position. This compound is classified as a 6-membered heterocycle due to its pyridine core, a nitrogen-containing aromatic ring .
Properties
IUPAC Name |
(5-nitropyridin-2-yl) carbamimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3H,(H3,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZIFXUSGCBWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652181 | |
| Record name | 5-Nitropyridin-2-yl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96592-03-9 | |
| Record name | 5-Nitropyridin-2-yl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Nitropyridin-2-yl carbamimidothioate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group on the pyridine ring and a carbamimidothioate functional group. Its molecular formula is C7H8N4O2S, with a molecular weight of approximately 200.23 g/mol. The compound's structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated notable inhibition:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been studied for its anticancer properties. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Caspase activation |
| MCF-7 (breast cancer) | 30 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways. For instance, it may act as an inhibitor of protein kinases, leading to disrupted signaling cascades in cancer cells.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The trial included patients with chronic infections who had previously failed standard treatments. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Cancer Treatment : In vitro studies on MCF-7 cells showed that treatment with varying concentrations of the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a nitro-substituted pyridine ring and the carbamimidothioate group. Below is a comparison with analogous compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
